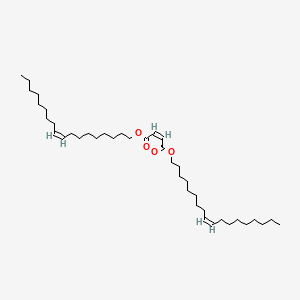
Dioleyl maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioleyl maleate is an organic compound with the molecular formula C40H72O4. It is an ester derived from maleic acid and oleyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioleyl maleate can be synthesized through the esterification of maleic acid with oleyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, maleic acid and oleyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dioleyl maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form maleic acid and oleyl alcohol.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Maleic acid and oleyl alcohol.
Reduction: Dioleyl diol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dioleyl maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of lipid bilayers and membrane structures.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Wirkmechanismus
The mechanism of action of dioleyl maleate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diallyl maleate: Another ester of maleic acid, used in similar applications but with different physical properties.
Dimethyl maleate: A simpler ester of maleic acid, often used as a reagent in organic synthesis.
Diethyl maleate: Similar to dimethyl maleate but with slightly different solubility and reactivity.
Uniqueness
Dioleyl maleate is unique due to its long oleyl chains, which impart distinct hydrophobic properties and make it suitable for applications involving lipid interactions and polymer modifications.
Eigenschaften
CAS-Nummer |
105-73-7 |
|---|---|
Molekularformel |
C40H72O4 |
Molekulargewicht |
617.0 g/mol |
IUPAC-Name |
bis[(Z)-octadec-9-enyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C40H72O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-36H,3-16,21-34,37-38H2,1-2H3/b19-17-,20-18-,36-35- |
InChI-Schlüssel |
KRFDIKFDEHAOAL-GSYQBMALSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


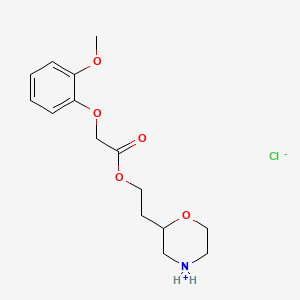

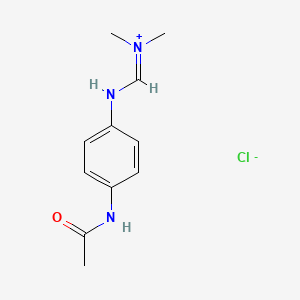
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)

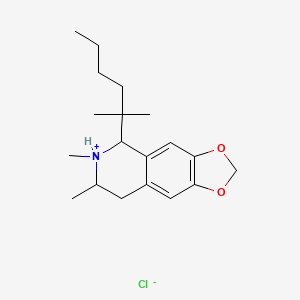

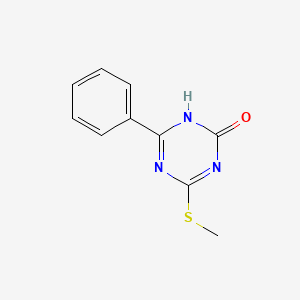



![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)

